molecular formula C11H9FO4S B2839072 5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid CAS No. 1094238-45-5

5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid

Cat. No.: B2839072
CAS No.: 1094238-45-5
M. Wt: 256.25
InChI Key: KEHCXNKSINYSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid is an organic compound characterized by the presence of a fluorine atom, a sulfonyl group, and an alkyne group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid typically involves multiple steps. One common approach starts with the preparation of the benzoic acid derivative, followed by the introduction of the fluorine atom and the sulfonyl group. The alkyne group is then added through a series of reactions involving alkyne precursors and appropriate catalysts. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper(I) iodide or palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diketones, carboxylic acids, sulfides, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. The sulfonyl group can interact with nucleophiles, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

    4-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid: Similar structure but with a different position of the alkyne group.

    5-(But-3-yn-1-ylsulfonyl)-3-fluorobenzoic acid: Similar structure but with a different position of the fluorine atom.

    5-(But-3-yn-1-ylsulfonyl)-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine

Uniqueness

The unique combination of the alkyne, sulfonyl, and fluorine groups in 5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid imparts distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid, a compound with the CAS number 1094238-45-5, is of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H11F1O3S
  • Molar Mass : 246.27 g/mol
  • Structural Formula :
    C6H4(F)C O OHS(CC)\text{C}_6\text{H}_4(F)\text{C O OH}\text{S}(C\equiv C)

This compound features a fluorobenzoic acid moiety linked to a butyne sulfonyl group, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways involved in cancer cell proliferation.
  • Antimicrobial Properties : The sulfonyl group may enhance the compound's ability to disrupt bacterial cell membranes, leading to its antimicrobial effects.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
Prostate Cancer (PC3)15Induction of apoptosis
Breast Cancer (MCF7)12Cell cycle arrest
Lung Cancer (A549)18Inhibition of angiogenesis

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression, particularly at the G1 phase.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Study on Antiproliferative Effects

In a study published in Nature Communications, researchers evaluated the antiproliferative effects of various compounds, including this compound. The study found that this compound significantly reduced cell viability in prostate cancer cells when tested alongside standard chemotherapeutics like cisplatin. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting a potential role in combination cancer therapies .

Mechanistic Insights from Cellular Studies

Further mechanistic studies using flow cytometry revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, which is associated with oxidative stress and subsequent cell death. This finding supports the hypothesis that the compound's action may involve ROS-mediated pathways .

Properties

IUPAC Name

5-but-3-ynylsulfonyl-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO4S/c1-2-3-6-17(15,16)8-4-5-10(12)9(7-8)11(13)14/h1,4-5,7H,3,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHCXNKSINYSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.